4-(Quinolin-4-yl)pyrrolidin-2-one

Monoamine Oxidase Inhibition Neurochemistry Selectivity Profiling

Research on selective MAO-B inhibitors often lacks well-characterized reference compounds. 4-(Quinolin-4-yl)pyrrolidin-2-one addresses this gap with validated moderate potency and clear selectivity. • MAO-B selectivity: IC50 17,000 nM; inactive against MAO-A (>100,000 nM). • ATM kinase activity: IC50 10,000 nM; benchmark for DNA damage repair SAR. • Off-target marker: Inhibits horseradish peroxidase (IC50 1,010 nM) for selectivity profiling.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B13551414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinolin-4-yl)pyrrolidin-2-one
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C13H12N2O/c16-13-7-9(8-15-13)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9H,7-8H2,(H,15,16)
InChIKeyGIHQZLDYZSBGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Quinolin-4-yl)pyrrolidin-2-one: Scaffold Overview


4-(Quinolin-4-yl)pyrrolidin-2-one (CAS: 1366825-18-4) is a heterocyclic compound featuring a quinoline moiety linked to a pyrrolidin-2-one ring. It serves as a core scaffold in medicinal chemistry, particularly for developing inhibitors of key therapeutic targets such as Monoamine Oxidase B (MAO-B) [1] and Ataxia Telangiectasia Mutated (ATM) kinase [2]. This scaffold provides a rigid, three-dimensional framework that enables precise molecular recognition, as demonstrated by crystallographic studies of structurally related analogs showing defined dihedral angles between the quinoline and pyrrolidinone rings [3].

Workflow Scaffold-based kinase inhibitor SAR and selectivity profiling
Target Context MAO-B, ATM kinase, and off-target selectivity research
Structure Feature Crystallographically defined 3D geometry for precise molecular recognition

4-(Quinolin-4-yl)pyrrolidin-2-one: Isomeric Specificity


Positional isomerism on the quinoline ring profoundly impacts biological target engagement. For 4-(Quinolin-4-yl)pyrrolidin-2-one, the attachment at the 4-position of the quinoline ring creates a specific geometric and electronic profile that dictates its binding mode. This is evidenced by the compound's moderate inhibition of MAO-B (IC50 = 17,000 nM) [1] and ATM kinase (IC50 = 10,000 nM) [2]. In contrast, the 2-substituted isomer (4-(Quinolin-2-yl)pyrrolidin-2-one, CAS: 1366798-44-8) is documented primarily for its role as a synthetic intermediate rather than for direct biological activity , underscoring that simple positional changes can alter the functional utility of the scaffold.

Target Compound
4-(Quinolin-4-yl)pyrrolidin-2-one
Reported MAO-B/ATM kinase inhibition and selectivity profiling; designed as bioactive scaffold.
vs
Positional Isomer
4-(Quinolin-2-yl)pyrrolidin-2-one
Primarily documented as synthetic intermediate; target engagement profile may not transfer; not a direct research tool equivalent.

4-(Quinolin-4-yl)pyrrolidin-2-one: Target Activity Profiles


MAO-B vs. MAO-A Selectivity Profile

4-(Quinolin-4-yl)pyrrolidin-2-one exhibits a moderate selectivity window for MAO-B over MAO-A. In head-to-head assays using human membrane-bound MAO enzymes expressed in insect cell membranes, the compound inhibited MAO-B with an IC50 of 17,000 nM, while it showed no significant inhibition of MAO-A at concentrations up to 100,000 nM [1]. This selectivity profile, though weak, is a defined characteristic that differentiates it from non-selective MAO inhibitors.

MAO-B Selectivity
Head-to-head
IC50 17,000 nM (MAO-B) vs >100,000 nM (MAO-A)
>5.9-fold selectivity window
Supports MAO-B-selective inhibitor research
Human membrane-bound enzymes, fluorometric assay
Monoamine Oxidase Inhibition Neurochemistry Selectivity Profiling

MAO-B Inhibitory Potency vs. Divergent Analog

When compared to a structurally divergent analog, CHEMBL1575961 (IC50 = 1,130 nM), 4-(Quinolin-4-yl)pyrrolidin-2-one (IC50 = 17,000 nM) is approximately 15-fold less potent against MAO-B [1][2]. This comparison establishes the specific potency range for this scaffold and highlights the impact of the 4-quinolinyl substitution relative to other chemotypes.

MAO-B Potency vs Analog
Cross-study comparable
17,000 nM vs 1,130 nM (CHEMBL1575961)
15-fold lower potency
Defines potency range for scaffold SAR studies
Both assessed under similar assay conditions
MAO-B Inhibition Structure-Activity Relationship Neurodegenerative Disease

ATM Kinase Inhibition Reference

4-(Quinolin-4-yl)pyrrolidin-2-one inhibits ATM kinase with an IC50 of 10,000 nM [1]. While the patent literature discloses optimized derivatives from the quinolino-pyrrolidin-2-one series with significantly higher potency (specific IC50 values not publicly disclosed for all analogs) [2], the 4-(quinolin-4-yl) compound serves as a fundamental, unoptimized scaffold with documented baseline activity.

ATM Kinase Inhibition
Class-level inference
IC50 10,000 nM
Unoptimized scaffold baseline
Reported baseline activity for analog development
Optimized derivatives show higher potency (patent US 11,230,549 B2)
ATM Kinase Inhibition DNA Damage Response Cancer Therapeutics

Peroxidase Off-Target Activity Profile

In off-target screening, 4-(Quinolin-4-yl)pyrrolidin-2-one inhibited horseradish peroxidase with an IC50 of 1,010 nM [1]. This is a notable off-target activity that is 17-fold more potent than its inhibition of the primary target MAO-B (IC50 = 17,000 nM). This data provides a critical selectivity alert, distinguishing it from analogs that may not have been profiled for this off-target.

Peroxidase Off-Target
Supporting evidence
IC50 1,010 nM (peroxidase)
17-fold more potent than MAO-B IC50
Highlights selectivity concern for cell-based assays
Horseradish peroxidase, amplex red fluorescence assay
Peroxidase Off-Target Screening Selectivity

4-(Quinolin-4-yl)pyrrolidin-2-one: Application Scenarios


MAO-B Reference Tool Compound

Due to its defined and moderate MAO-B inhibitory activity (IC50 = 17,000 nM) and complete lack of activity against MAO-A (>100,000 nM) [1], 4-(Quinolin-4-yl)pyrrolidin-2-one is suitable as a reference tool in MAO-B/MAO-A selectivity assays. Its well-documented profile makes it a valuable comparator for novel inhibitor development, particularly when screening for selective MAO-B inhibitors in the context of neurodegenerative disease research.

Core Scaffold for SAR Exploration in ATM Kinase Inhibition

With a documented ATM kinase IC50 of 10,000 nM [2], this compound is a validated starting point for structure-activity relationship (SAR) studies within the quinolino-pyrrolidin-2-one series. Patented derivatives demonstrate that this core can be optimized for higher potency, making the parent compound a crucial benchmark for internal medicinal chemistry programs aimed at developing novel cancer therapeutics targeting DNA damage repair pathways [3].

Peroxidase Off-Target Profiling Standard

The significant off-target activity on horseradish peroxidase (IC50 = 1,010 nM) [1] provides a unique application for this compound. It can serve as a positive control or a selectivity marker in off-target profiling panels. Research groups focused on minimizing peroxidase interference in their assays or developing compounds with cleaner selectivity profiles can use 4-(Quinolin-4-yl)pyrrolidin-2-one as a benchmark for undesirable activity.

Synthetic Intermediate for Fused Heterocyclic Systems

The pyrrolidin-2-one ring linked to a quinoline provides a rigid, polycyclic framework amenable to further functionalization. Crystallographic data on related analogs show a defined geometry (dihedral angle ~88.4° between rings) [4], which can be exploited in the rational design of compounds with specific three-dimensional binding modes. It is a valuable intermediate for synthesizing more complex, fused heterocyclic systems, including those described in the quinolino-pyrrolidin-2-one patent literature [3].

Application
Selection Property
Validation Focus
MAO-B Selectivity Research
MAO-B/MAO-A selectivity profile
Selectivity window verification in enzyme assays
ATM Kinase SAR Studies
Baseline ATM inhibitory activity
Potency optimization within quinolino-pyrrolidin-2-one series
Off-Target Selectivity Screening
Peroxidase inhibition profile
Counter-screen for peroxidase interference in cellular models
Heterocyclic Chemistry Intermediate
Rigid scaffold with defined geometry
Functionalization and ring construction feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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